molecular formula C24H21Cl2N2OS NO3 B601489 Fenticonazole Impurity D CAS No. 1313397-05-5

Fenticonazole Impurity D

Cat. No. B601489
M. Wt: 518.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenyl sulfanyl)benzyl]imidazolium nitrate, is a compound related to Fenticonazole . It has a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 .


Synthesis Analysis

A stability-indicating ultra-fast liquid chromatographic method was developed for the determination of fenticonazole and its related substances in pharmaceutical formulations . Chromatographic separation was achieved on a C18 column under gradient elution using a mixture of 85% phosphoric acid solution adjusted to pH 3.0 using triethyamine and acetonitrile .


Molecular Structure Analysis

The molecular structure of Fenticonazole Impurity D is complex, with a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 . The structure includes dichlorophenyl, hydroxyethyl, phenyl sulfanyl, and benzyl groups .


Chemical Reactions Analysis

Fenticonazole and its related substances were subjected to different stress conditions like hydrolysis (acid, alkaline, and neutral), oxidation, photolysis, and thermal degradation . A minor degradation was observed during oxidative hydrolysis .


Physical And Chemical Properties Analysis

Fenticonazole Impurity D is a neat matrix with a flash point of 5.0 . It should be stored at a temperature of 2-8°C in a fridge or cold room .

Scientific Research Applications

Analytical Techniques for Fenticonazole Impurities

Fenticonazole, an antifungal agent, contains stereogenic centers and is used as a racemic mixture. Among its impurities, the focus on Fenticonazole Impurity D is significant. Analytical techniques such as high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) are employed for quality control and simultaneous determination of fenticonazole and its impurities, including Impurity D. The use of RP-8 columns and specific buffers in HPLC, and trimethyl-β-cyclodextrin in HPCE, allows effective separation and quantification of these impurities (Quaglia et al., 2001).

Stability and Degradation Studies

The stability of fenticonazole under various stress conditions, including oxidation, is crucial for its effectiveness. The degradation behavior of fenticonazole, including Impurity D, has been elucidated using LC-MS/MS. This understanding helps in the development of stability-indicating assays and informs preformulation studies. It's notable that the combination of water-soluble and fat-soluble antioxidants provides optimal protection against autooxidation, which is essential for maintaining the integrity of fenticonazole and its impurities in pharmaceutical formulations (Noaman et al., 2016).

Antifungal and Antibacterial Applications

Fenticonazole, including its impurities, has a broad spectrum of antimycotic activity against various pathogens. Its mechanism involves inhibition of protease acid secretion, damage to cytoplasmic membranes, and blocking cytochrome oxidases and peroxidases. This broad spectrum of activity, including against bacteria commonly associated with superinfected fungal infections, makes fenticonazole a potential candidate for treating mixed infections (Veraldi & Milani, 2012).

Chiral Discrimination and Biological Activity

The chirality of fenticonazole, including its impurities, is another area of research. The enantiomers of fenticonazole have been separated using HPLC and CE, with the chiral stationary phase and cyclodextrin derivatives being critical for this separation. The biological activity of each enantiomer, including Impurity D, is evaluated against various fungal strains, demonstrating the importance of understanding the stereochemical aspects in the efficacy of fenticonazole (Quaglia et al., 2002).

Safety And Hazards

Fenticonazole Impurity D should be handled with care. The European Directorate for the Quality of Medicines provides a Safety Data Sheet (SDS) when a hazard is identified . No biological hazard has been identified .

properties

CAS RN

1313397-05-5

Product Name

Fenticonazole Impurity D

Molecular Formula

C24H21Cl2N2OS NO3

Molecular Weight

518.42

Appearance

Off-White to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

1H-​Imidazolium, 3-​[2-​(2,​4-​dichlorophenyl)​-​2-​hydroxyethyl]​-​1-​[[4-​(phenylthio)​phenyl]​methyl]​-​, nitrate (1:1)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.